![molecular formula C13H18ClN B13631164 2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13631164.png)
2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride is a nitrogen-containing heterocyclic compound with significant potential in various fields, including drug discovery and synthetic organic chemistry. This compound features a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a unique and valuable scaffold for the development of bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride typically involves the Dieckmann cyclization of a piperidine derivative. This method allows for the formation of the bicyclic structure in a stereo- and regioselective manner . The reaction conditions often include the use of phenylselenyl bromide to induce cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow chemistry and other scalable techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted nitrogen heterocycles .
Scientific Research Applications
2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s nitrogen-containing heterocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to bioactive effects .
Comparison with Similar Compounds
Similar Compounds
- 1r 5s 3-azabicyclo[3.2.1]octane hydrochloride**
- 8-Methyl-8-azabicyclo[3.2.1]octane
- Trospium chloride
Uniqueness
2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules and pharmaceuticals .
Properties
Molecular Formula |
C13H18ClN |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
2-phenyl-3-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-11(5-3-1)13-12-7-6-10(8-12)9-14-13;/h1-5,10,12-14H,6-9H2;1H |
InChI Key |
BKHKTMJTWZCMTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CNC2C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamidedihydrochloride](/img/structure/B13631103.png)
![tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13631115.png)
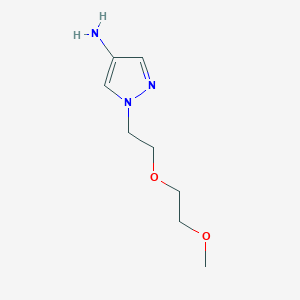
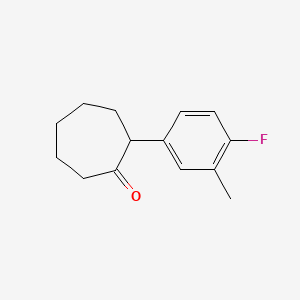
![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13631146.png)
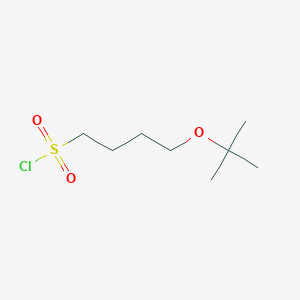
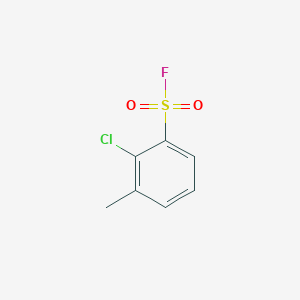
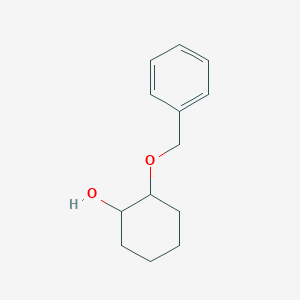
![(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid](/img/structure/B13631159.png)
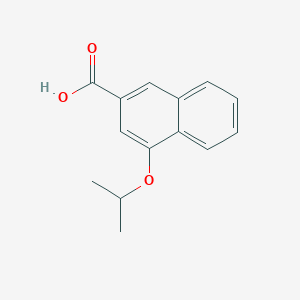


![2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13631175.png)
